4-Amino-5-cyano-1,3-dimethyl pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2,5-dimethylpyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-4-6(8)5(3-7)10(2)9-4/h8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRNEURRHHIAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Amino 5 Cyano 1,3 Dimethyl Pyrazole
Conventional Synthetic Approaches
Traditional methods for constructing the 4-aminopyrazole core often rely on multi-step sequences involving cyclization, condensation, and rearrangement reactions. These foundational strategies have been instrumental in accessing a wide array of pyrazole (B372694) derivatives.
Cyclization Reactions Utilizing Activated Methylene (B1212753) Compounds and Hydrazines
One of the most fundamental and widely employed methods for synthesizing the pyrazole ring involves the condensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine (B178648) derivative. chim.itpreprints.org For the synthesis of a 4-amino-5-cyano pyrazole, this typically involves an activated methylene compound that contains a nitrile group.
The general pathway involves the reaction of a β-ketonitrile with a substituted hydrazine. chim.it The reaction proceeds through an initial nucleophilic attack of the hydrazine onto the carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the aminopyrazole ring after tautomerization. chim.it To obtain the target molecule, 4-Amino-5-cyano-1,3-dimethyl pyrazole, this would necessitate the use of 1,2-dimethylhydrazine (B38074) and an appropriate three-carbon activated methylene precursor, such as a derivative of malononitrile (B47326).
Thorpe-Ziegler Reactions in Aminopyrazole Synthesis
The Thorpe-Ziegler reaction is a key strategy for the synthesis of 4-aminopyrazoles. chim.itrsc.org This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile to form an enaminonitrile. In the context of pyrazole synthesis, the starting material is typically a hydrazone intermediate bearing two nitrile groups, which is formed from the reaction of a hydrazine with a dicyano compound. rsc.org
The process can be described as follows:
A substituted hydrazine is reacted with a suitable dicyanomethylene compound to form a dicyanohydrazone intermediate.
This intermediate, upon treatment with a base (e.g., potassium carbonate), undergoes intramolecular cyclization. rsc.org The base facilitates the deprotonation of the α-carbon to one of the nitrile groups, creating a carbanion.
The carbanion then attacks the carbon atom of the second nitrile group, forming a five-membered ring.
Subsequent tautomerization yields the stable aromatic 4-aminopyrazole ring system. nih.gov
This methodology has proven effective for creating highly substituted aminopyrazoles and is a cornerstone in their synthesis. rsc.orgtu-clausthal.de
Diazo Coupling Reactions and Subsequent Cyclizations
A versatile two-step approach for synthesizing substituted 4-aminopyrazoles involves an initial azo coupling reaction followed by a cyclization step. tu-clausthal.deresearchgate.net This method allows for the construction of complex pyrazole systems, including bipyrazoles.
The synthetic sequence is generally as follows:
Azo Coupling: A diazonium salt is coupled with a compound containing an active methylene group, such as ethyl cyanoacetate (B8463686). tu-clausthal.de This reaction forms a substituted hydrazone intermediate. For instance, 1-alkylpyrazolyldiazonium chlorides can be coupled with ethyl cyanoacetate to produce ethyl 2-cyano-2-(2-(pyrazol-3-yl)hydrazine-ylidene)acetates. tu-clausthal.de
Cyclization: The resulting hydrazone is then subjected to a cyclization reaction, often a Thorpe-Ziegler type cyclization, to form the final 4-aminopyrazole derivative. tu-clausthal.de This second step typically involves reacting the intermediate with halo-derivatives under basic conditions to build the desired substituents on the pyrazole ring. tu-clausthal.de
This strategy offers a high degree of flexibility, enabling the introduction of various substituents onto the pyrazole core.
Modern and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic protocols. Green chemistry principles have been applied to pyrazole synthesis, with microwave and ultrasound assistance emerging as powerful tools to reduce reaction times, improve yields, and minimize energy consumption and waste.
Microwave-Assisted Synthetic Strategies
Microwave-assisted organic synthesis has become a routine and powerful technique in modern chemistry, significantly accelerating a wide range of reactions. durham.ac.uk The synthesis of aminocyanopyrazoles has benefited greatly from this technology, which often leads to dramatically reduced reaction times and improved yields compared to conventional heating methods. rsc.orgmdpi.com
Microwave irradiation has been successfully applied to the Thorpe-Ziegler cyclization step in 4-aminopyrazole synthesis. rsc.orgnih.gov For example, the cyclization of a dicyanohydrazone with methyl bromoacetate (B1195939) under basic conditions, which typically requires several hours of conventional heating, can be completed in minutes using microwave activation. This rapid heating minimizes the degradation of substrates and products, often leading to cleaner reaction profiles and higher isolated yields. rsc.org
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Thorpe-Ziegler Cyclization for Synthesis of an Aminopyrazole Precursor rsc.org
| Method | Temperature (°C) | Reaction Time | Yield (%) |
| Conventional Heating | 100 | 4 hours | 33% |
| Microwave-Assisted | 100 | 10 minutes | 53% |
Data is for a representative Thorpe-Ziegler reaction in the synthesis of a 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazole. rsc.org
The efficiency of microwave-assisted synthesis allows for the rapid generation of libraries of pyrazole derivatives for applications in drug discovery and materials science. rsc.orgdurham.ac.uk
Ultrasound-Assisted Synthetic Strategies
Ultrasound-assisted synthesis, or sonochemistry, is another green chemistry technique that utilizes the energy of acoustic cavitation to accelerate chemical reactions. nih.govresearchgate.net The formation, growth, and implosive collapse of bubbles in a liquid create localized "hot spots" with extremely high temperatures and pressures, enhancing reaction rates. researchgate.net This method offers advantages such as shorter reaction times, improved yields, and milder reaction conditions. nih.gov
While direct examples for this compound are not prevalent, the utility of ultrasound has been demonstrated in the synthesis of structurally related heterocyclic compounds, including 2-amino-3-cyanopyridine (B104079) derivatives and various N-cyanoacylation reactions. nih.govacs.org For instance, the synthesis of N-(4-Acetylphenyl)-2-cyanoacetamide, a related building block, shows a significant improvement in both reaction time and yield when conducted under ultrasonic irradiation compared to conventional heating. acs.org
Table 2: Comparison of Conventional Heating vs. Ultrasound-Assisted Synthesis for a Cyanoacetamide Derivative acs.org
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 4 hours | 88% |
| Ultrasound-Assisted | 20 minutes | 95% |
Data is for the synthesis of N-(4-Acetylphenyl)-2-cyanoacetamide. acs.org
This approach is considered an environmentally friendly protocol as it often results in cleaner reaction profiles and excellent yields, making it a promising strategy for the synthesis of this compound. nih.gov
Solid-Phase Synthesis Techniques
Solid-phase synthesis offers a powerful strategy for the generation of substituted aminopyrazoles, facilitating high-speed analoging and simplifying product isolation. acs.org This methodology has been effectively applied to the synthesis of 5-N-alkylamino and 5-N-arylamino pyrazoles, and the principles are adaptable for other substituted aminopyrazoles. acs.orgnih.gov The technique typically utilizes a resin-immobilized starting material, which allows for the use of excess reagents and simplifies purification, as byproducts and excess reagents can be washed away from the resin-bound product. acs.org
A common approach involves the use of resin-immobilized β-ketoamides as the starting scaffold. acs.orgnih.gov In a representative procedure, the resin-bound β-ketoamide is treated with a monosubstituted hydrazine and a thionating agent, such as Lawesson's reagent, in a suitable solvent system like a mixture of tetrahydrofuran (B95107) (THF) and pyridine (B92270). acs.orgnih.gov The reaction mixture is heated to around 50-55 °C, which promotes the cyclization to form the resin-bound 5-aminopyrazole intermediate. acs.orgnih.gov A critical advantage of this solid-phase approach is the effective removal of noxious reagents like excess Lawesson's reagent and its byproducts through simple filtration. acs.org Furthermore, potential side products that might complicate solution-phase synthesis, such as 5-pyrazolones, are often cleaved from the resin during the reaction sequence, ensuring a cleaner final product upon cleavage. acs.org The final step involves the liberation of the desired aminopyrazole from the solid support, which is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA). acs.orgnih.gov
The reaction conditions, particularly temperature, are crucial for the success of the synthesis. Temperatures exceeding 60 °C have been shown to lead to a significant decrease in yield. acs.org The versatility of this method allows for the introduction of diversity at various positions of the pyrazole core by using a range of hydrazines and β-ketoamides. acs.orgresearchgate.net
| Step | Reagents and Conditions | Purpose | Reference |
| 1. Loading | β-ketoamide, Resin (e.g., Rink amide linker on polystyrene) | Anchor the starting material to the solid support. | acs.orgresearchgate.net |
| 2. Cyclization | Monosubstituted hydrazine, Lawesson's reagent, THF/Pyridine, 50-55 °C | Formation of the resin-bound pyrazole core. | acs.orgnih.gov |
| 3. Washing | Various solvents (e.g., DMF, DCM) | Removal of excess reagents and soluble byproducts. | acs.org |
| 4. Cleavage | Trifluoroacetic acid (TFA) | Liberation of the final 5-aminopyrazole product from the resin. | acs.orgnih.gov |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is paramount for maximizing the yield and purity of substituted aminopyrazoles. Key parameters that are frequently manipulated include the choice of catalyst, solvent, temperature, and reaction time. Microwave-assisted synthesis has emerged as a particularly effective technique for accelerating reaction rates and improving yields. rsc.org
For instance, in the Thorpe-Ziegler cyclization to produce 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles, a significant improvement was observed when switching from conventional heating to microwave irradiation. rsc.org A reaction conducted under standard thermal conditions (100 °C in DMF for 5 hours) yielded the desired product in only 33%. rsc.org In contrast, using microwave irradiation (120 °C) dramatically reduced the reaction time to just 10 minutes and increased the yield to 53%. rsc.org Further optimization revealed that the choice of solvent and the stoichiometry of reagents were critical. While polar solvents like DMF led to side reactions, less polar solvents such as toluene (B28343) and dioxane proved more effective. rsc.org The optimal conditions were identified as using 7.5 equivalents of the bromoester reagent in toluene under microwave irradiation, which furnished the final product in an 80% yield within 10 minutes. rsc.org This highlights a 24-fold decrease in reaction time and a significant yield enhancement compared to conventional methods. rsc.org
The development of one-pot, multi-component reactions represents another frontier in synthesis optimization, offering an efficient and environmentally benign approach to complex molecules like pyrazole derivatives. researchgate.net These strategies often employ catalysts to facilitate tandem reactions, thereby reducing the number of synthetic steps and purification procedures. researchgate.net
| Method | Solvent | Reagent (methyl bromoacetate) | Time | Yield | Reference |
| Thermal | DMF | 2.5 equiv. | 5 h | 33% | rsc.org |
| Microwave | DMF | 2.5 equiv. | 10 min | 53% | rsc.org |
| Microwave | Toluene | 1.5 equiv. | 1 h | - | rsc.org |
| Microwave | Toluene | 5.0 equiv. | 30 min | - | rsc.org |
| Microwave | Toluene | 7.5 equiv. | 10 min | 80% | rsc.org |
| Microwave | Dioxane | 5.0 equiv. | - | 52% | rsc.org |
| Microwave | Dioxane | 7.5 equiv. | - | 67% | rsc.org |
Role of Catalysts and Solvents in Reaction Efficiency
The selection of appropriate catalysts and solvents is crucial for directing the outcome and efficiency of pyrazole synthesis. Catalysts can range from simple acids and bases to complex metal-based systems, each influencing the reaction pathway and rate. organic-chemistry.orgnih.gov For example, iodine has been used as an effective catalyst in the oxidative cross-coupling of N-sulfonyl hydrazones with isocyanides to form 5-aminopyrazoles and in mediating metal-free oxidative C-N bond formation for pyrazole synthesis. organic-chemistry.org Other metal catalysts, including copper, iron, and ruthenium, have also been employed to facilitate the regioselective synthesis of various substituted pyrazoles. organic-chemistry.org In some modern approaches, even nanocatalysts like CsPbBr3 have been utilized for visible-light-mediated pyrazole synthesis. acs.org
| Catalyst/System | Reaction Type | Function | Reference |
| Iodine (I₂) | Oxidative C-N bond formation | Metal-free catalyst for pyrazole ring formation. | organic-chemistry.org |
| Copper | Condensation reaction | Acid-free catalysis at room temperature. | organic-chemistry.org |
| Iron | Reaction of diarylhydrazones and diols | Catalyzes regioselective synthesis of substituted pyrazoles. | organic-chemistry.org |
| Ruthenium | Hydrogen transfer of 1,3-diols | Catalyzes formation of 1,4-disubstituted pyrazoles. | organic-chemistry.org |
| CsPbBr₃ Nanocrystals | Visible-light photocatalysis | Mediates five-membered cyclization. | acs.org |
Regioselectivity in Aminopyrazole Formation
Regioselectivity is a fundamental challenge in the synthesis of unsymmetrically substituted pyrazoles, particularly when using monosubstituted hydrazines. chim.itwordpress.com The reaction of a 1,3-dielectrophile with an unsymmetrical hydrazine can potentially yield two different regioisomers. wordpress.com The control over which isomer is formed is often dictated by kinetic versus thermodynamic reaction conditions. wordpress.comthieme-connect.com
Under thermodynamic control (e.g., heating in ethanol), the reaction typically favors the formation of the more stable 5-aminopyrazole isomer. wordpress.comthieme-connect.com This is often rationalized by a Michael equilibration model, where the initially formed adducts are in equilibrium, and the reaction proceeds through the most stable intermediate. thieme-connect.com Conversely, kinetic control, often achieved by using a strong base like sodium ethoxide at low temperatures (0 °C), can favor the formation of the less stable 3-aminopyrazole (B16455) isomer. wordpress.comthieme-connect.com The base is thought to accelerate the cyclization of the kinetically favored adduct before it can equilibrate to the thermodynamically more stable intermediate. wordpress.com
However, for the synthesis of 4-aminopyrazoles, the regiochemical outcome is typically determined by the structure of the starting materials rather than the cyclization of a 1,3-dicarbonyl equivalent. A common route involves the Thorpe-Ziegler cyclization of dicyanohydrazone intermediates. rsc.org In this case, the positions of the substituents are pre-determined in the acyclic precursor. The cyclization occurs between one of the nitrile groups and the activated methylene carbon, leading unambiguously to the 4-aminopyrazole scaffold. rsc.org This strategy effectively bypasses the regioselectivity issues associated with the condensation of unsymmetrical hydrazines with 1,3-dicarbonyl compounds. rsc.org The multicomponent reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds and dimethylformamide dimethylacetal (DMFDMA) also proceeds regioselectively, with the reaction occurring at the exocyclic amino group followed by cyclization. beilstein-journals.org
| Control Type | Conditions | Predominant Product | Rationale | Reference |
| Thermodynamic | Neutral or acidic, higher temperature (e.g., 70 °C) | 5-Aminopyrazole | Reaction proceeds via the most stable intermediate through equilibration. | wordpress.comthieme-connect.com |
| Kinetic | Basic (e.g., NaOEt), low temperature (e.g., 0 °C) | 3-Aminopyrazole | Rapid cyclization of the kinetically favored adduct before equilibration can occur. | wordpress.comthieme-connect.com |
| Substrate Control | Thorpe-Ziegler cyclization of a dicyanohydrazone | 4-Aminopyrazole | Regiochemistry is predetermined by the structure of the acyclic precursor. | rsc.org |
Reactivity and Chemical Transformations of 4 Amino 5 Cyano 1,3 Dimethyl Pyrazole
Functional Group Reactivity Analysis
The reactivity of the molecule is a composite of the individual reactivities of its constituent functional groups, which are significantly modulated by their electronic interactions within the aromatic pyrazole (B372694) system.
The exocyclic amino group at the C4 position is the primary nucleophilic center of the molecule. nih.gov Its reactivity is enhanced by the electron-donating effects of the two methyl groups on the pyrazole ring. This heightened nucleophilicity makes the amino group readily participate in reactions with a variety of electrophiles.
Common reactions involving the amino group include:
Acylation: It reacts smoothly with acylating agents like chloroacetyl chloride to form the corresponding N-acyl derivatives. mdpi.com
Schiff Base Formation: Condensation with aldehydes and ketones can lead to the formation of imines, which can serve as intermediates for further transformations. arkat-usa.org
Cyclization Reactions: The amino group is a key participant in annulation reactions, where it acts as the initial nucleophile to attack an external electrophile, initiating the formation of a new ring fused to the pyrazole core. nih.gov In polyfunctional aminopyrazoles, the exocyclic amino group is generally the most reactive nucleophilic site. nih.gov
The cyano (nitrile) group at the C5 position is a versatile functional group that can undergo a range of transformations. It primarily functions as an electrophilic center, susceptible to attack by nucleophiles.
Key reactions of the cyano group include:
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxamide or further to a carboxylic acid. For example, treatment of related 5-amino-4-cyanopyrazoles with concentrated sulfuric acid yields the corresponding carboxamides. researchgate.net
Cyclization: The cyano group is an excellent electrophile for intramolecular cyclization reactions. nih.gov After the adjacent amino group reacts with a suitable reagent, the nitrogen of the newly formed intermediate can attack the electrophilic carbon of the cyano group to form a six-membered ring. nih.gov
Cycloaddition: Nitriles can participate as dienophiles or enophiles in pericyclic reactions, such as [3+2] cycloadditions with azides or formal [2+2+2] cycloadditions, to construct more complex heterocyclic systems. nih.govresearchgate.net
The pyrazole ring is a five-membered aromatic heterocycle. nih.gov Its stability and reactivity are influenced by the two adjacent nitrogen atoms and the substituents on the carbon atoms. Due to its aromatic character, the pyrazole ring can undergo substitution reactions. researchgate.net
Electronic Nature: The pyrazole ring is considered an electron-rich heterocyclic system. researchgate.net The presence of the electron-donating amino group at C4 and the methyl groups at N1 and C3 further increases the electron density of the ring. Conversely, the cyano group at C5 is electron-withdrawing.
Electrophilic Substitution: In unsubstituted pyrazoles, electrophilic attack preferentially occurs at the C4 position, which has the highest electron density. scribd.comrrbdavc.orgquora.com In the title compound, this position is already substituted. The strong activating effect of the amino group directs electrophiles, but steric hindrance and the existing substitution pattern make further electrophilic substitution on the ring less common than reactions involving the functional groups.
Nucleophilic Attack: The C3 and C5 positions of the pyrazole ring are comparatively electron-deficient due to the adjacent electronegative nitrogen atoms, making them susceptible to nucleophilic attack under specific conditions. researchgate.netnih.gov The N-methylation at positions 1 and 3 prevents the tautomerism often seen in N-unsubstituted pyrazoles. nih.govresearchgate.net
Derivatization Strategies and Reaction Mechanisms
The strategic placement of the amino and cyano groups makes 4-Amino-5-cyano-1,3-dimethyl pyrazole an ideal precursor for synthesizing fused heterocyclic compounds with significant pharmacological and chemical interest. nih.govtandfonline.com
The most prominent application of aminocyanopyrazoles is in the construction of bicyclic systems through annulation reactions, where a new ring is built onto the pyrazole core. nih.gov
Pyrazolo[3,4-d]pyrimidines: This fused system, an analog of the purine (B94841) ring system, is readily synthesized from 4-amino-5-cyanopyrazole derivatives. tandfonline.com The synthesis typically involves reaction with a reagent that provides a single carbon atom to form the pyrimidine (B1678525) ring.
Mechanism: The reaction with reagents like formamide (B127407) or triethyl orthoformate begins with the nucleophilic attack of the C4-amino group on the electrophilic carbon of the reagent. nih.gov This is followed by an intramolecular cyclization, where a nitrogen atom attacks the electrophilic carbon of the C5-cyano group. Subsequent tautomerization or elimination leads to the aromatic Pyrazolo[3,4-d]pyrimidine ring system. nih.gov Various one-pot syntheses have been developed for this transformation. researchgate.net
Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
| Reagent | Conditions | Product Type | Reference |
|---|---|---|---|
| Formamide (HCONH₂) | Heating (e.g., 190°C) | 4-aminopyrazolo[3,4-d]pyrimidine | tandfonline.comnih.gov |
| Triethyl orthoformate | Heating, followed by reaction with a nucleophile (e.g., amine) | Substituted pyrazolo[3,4-d]pyrimidine | |
| Phenyl isothiocyanate | Heating in DMF | 4-imino-5-phenyl-6-thioxo-pyrazolo[3,4-d]pyrimidine | tandfonline.com |
| Formic Acid | Heating in DMF | 4-oxo-pyrazolo[3,4-d]pyrimidine | tandfonline.com |
Pyrazolo[4,3-b]pyridines: The synthesis of the isomeric pyrazolopyridine system often proceeds through a condensation reaction with a three-carbon unit, such as an α,β-unsaturated ketone or a 1,3-dicarbonyl compound. mdpi.com
Mechanism: A common route is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. rsc.org In the context of 4-amino-5-cyanopyrazole, it can react with compounds like acetophenone (B1666503) in the presence of a Lewis acid. rsc.org The reaction likely involves the nucleophilic amino group attacking the carbonyl of the reaction partner, followed by an intramolecular cyclization and dehydration to afford the fused pyridine (B92270) ring. nih.govresearchgate.net
Table 2: Synthesis of Pyrazolo[4,3-b]pyridine Derivatives
| Reagent(s) | Conditions | Mechanism Type | Reference |
|---|---|---|---|
| α,β-Unsaturated ketones | ZrCl₄, Heat (95°C) | Cyclocondensation | mdpi.com |
| Enaminones | Acetic Acid | Condensation-Cyclization | nih.gov |
| Acetophenone | AlCl₃ | Friedländer Annulation | rsc.org |
| Trifluoromethyl-β-diketones | Acetic Acid | Condensation-Cyclization | nih.gov |
Condensation reactions are fundamental transformations for this compound, often serving as the initial step in more complex reaction sequences.
Knoevenagel Condensation: This reaction involves the condensation of a carbonyl compound with a compound containing an active methylene group, typically catalyzed by a weak base. wikipedia.org While the title compound itself does not have a classic active methylene group for this reaction, its derivatives or its reaction with certain aldehydes can proceed via a Knoevenagel-type mechanism. For example, related 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacts with aromatic aldehydes to yield Knoevenagel condensation products. researchgate.net The reaction is characterized by a nucleophilic addition followed by a dehydration step to form a new carbon-carbon double bond. wikipedia.orgnih.gov The presence of both Lewis acid (metal centers) and basic sites (amino groups) in a catalyst can efficiently promote this reaction. nih.govresearchgate.net
Nucleophilic Substitution Reactions
The primary mode of reactivity for this compound involves the nucleophilic character of the C4-amino group. This group readily participates in condensation and cyclization reactions with various electrophiles, leading to the formation of fused pyrimidine rings. These reactions, often classified as cyclocondensations, are initiated by the nucleophilic attack of the amino group on an external electrophile, followed by an intramolecular cyclization involving the cyano group.
A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines. The reaction of 5-amino-4-cyanopyrazoles with aliphatic acids in the presence of phosphorus oxychloride (POCl₃) yields the corresponding 1-arylpyrazolo[3,4-d]pyrimidin-4-ones. nih.gov In this one-pot procedure, POCl₃ serves as both a chlorinating and an oxidizing agent, generating acyl chlorides in situ from the carboxylic acids, which facilitates a more rapid condensation and cyclization. nih.gov
Similarly, condensation with acetophenones in the presence of a Lewis acid like aluminum chloride can lead to the formation of a fused pyridine ring, yielding pyrazolo[4,3-b]pyridine derivatives. rsc.org This reaction is thought to proceed through a Friedländer-type mechanism, where the initial step is the condensation between the aminopyrazole and the ketone. rsc.org
These transformations highlight the utility of the aminocyano pyrazole scaffold as a building block for creating bicyclic heterocyclic compounds of significant interest in medicinal chemistry. nih.govnih.gov
Table 1: Examples of Cyclocondensation Reactions
| Reactant | Reagent(s) | Product | Reference |
|---|---|---|---|
| 5-Amino-4-cyanopyrazole | Aliphatic acids, POCl₃ | Pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |
| 4-Amino-3-cyanopyrazole | Acetophenone, AlCl₃ | Pyrazolo[4,3-b]pyridine | rsc.org |
Cycloaddition Reactions
The this compound core can also participate in more complex transformations that can be described as formal cycloadditions. These reactions construct fused ring systems by forming multiple carbon-carbon and carbon-nitrogen bonds in a single process.
For instance, a novel [3 + 1 + 1 + 1] cyclization has been developed for the synthesis of 5-cyano-1H-pyrazolo[3,4-b]pyridine skeletons. rsc.org This reaction utilizes a 5-aminopyrazole, an aryl methyl ketone, and malononitrile (B47326). In this iodine-mediated process, malononitrile undergoes C-C bond cleavage to act as a C1 synthon, leading to the one-pot construction of the fused pyridine ring. rsc.org While this specific example uses a general 5-aminopyrazole, the reactivity pattern is applicable to the this compound scaffold. Such reactions showcase the versatility of aminopyrazoles in multicomponent strategies for rapidly building molecular complexity. nih.gov
These types of reactions are valuable in diversity-oriented synthesis for creating libraries of complex heterocyclic compounds. rsc.org
Rearrangement Reactions (e.g., Dimroth Rearrangement)
The fused pyrazolo[3,4-d]pyrimidine systems, synthesized from this compound, are susceptible to rearrangement reactions, most notably the Dimroth rearrangement. nih.gov This type of rearrangement is common in nitrogen-containing heterocycles and typically involves the transposition of an exocyclic nitrogen atom and a ring nitrogen atom, along with their substituents. nih.gov
The Dimroth rearrangement mechanism generally proceeds through a sequence of ring-opening and ring-closing steps. nih.gov Under acidic or basic conditions, the pyrimidine ring can be protonated or deprotonated, facilitating the cleavage of a carbon-nitrogen bond to form an acyclic intermediate. nih.govrsc.org This intermediate can then re-cyclize in a different orientation, leading to an isomeric heterocyclic structure. For example, an initial pyrazolo[3,4-d]pyrimidine could rearrange to a different isomer. The rate of this rearrangement is often dependent on the pH of the reaction medium and the nature of the substituents on the heterocyclic rings. nih.gov
A possible mechanism involves the initial protonation of a ring nitrogen, followed by a nucleophilic attack (often by water or hydroxide) that opens the pyrimidine ring. The resulting open-chain intermediate can then undergo rotation and subsequent intramolecular cyclization and dehydration or deamination to yield the rearranged product. nih.gov This reactivity is an important consideration in the synthesis and stability of substituted pyrazolo[3,4-d]pyrimidines.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Phosphorus oxychloride |
| Aluminum chloride |
| Pyrazolo[3,4-d]pyrimidine |
| Pyrazolo[3,4-d]pyrimidin-4-one |
| Pyrazolo[4,3-b]pyridine |
| 5-cyano-1H-pyrazolo[3,4-b]pyridine |
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Amino 5 Cyano 1,3 Dimethyl Pyrazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the local electronic environment of each nucleus is mapped, providing detailed information on the connectivity and structure of the compound.
Proton NMR (¹H NMR) spectroscopy provides information on the number and types of hydrogen atoms in a molecule. For 4-Amino-5-cyano-1,3-dimethyl pyrazole (B372694), the spectrum is expected to show distinct signals corresponding to the protons of the amino group and the two methyl groups.
In related aminopyrazole structures, the protons of the primary amino (-NH₂) group typically appear as a broad singlet. rsc.org For a series of 4-amino-3,5-dicyanopyrazoles, this signal was observed in the range of δ 6-7 ppm. uminho.pt The chemical shift of these protons can vary and they are characteristically exchangeable with deuterium (B1214612) oxide (D₂O). The two methyl groups attached to the pyrazole ring (at N1 and C3) are in different chemical environments and are therefore expected to appear as two distinct sharp singlets. For a similar 1,3-dimethyl-pyrazolo[3,4-b]quinoline derivative, the methyl group signals were observed at δ 4.18 and δ 2.71 ppm. mdpi.com
Expected ¹H NMR Signals for 4-Amino-5-cyano-1,3-dimethyl pyrazole
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| -NH₂ (Amino) | ~4.5 - 7.0 | Broad Singlet | D₂O exchangeable; shift is concentration and solvent dependent. |
| N-CH₃ (Methyl) | ~3.5 - 4.2 | Singlet | Attached to pyrazole ring nitrogen. |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the carbon skeleton of a molecule. For this compound, characteristic signals for the pyrazole ring carbons, the cyano carbon, and the two methyl carbons are anticipated.
Studies on various substituted pyrazoles have provided extensive data on ¹³C chemical shifts. researchgate.net The carbon atom of the cyano (-C≡N) group in related aminocyanopyrazoles typically resonates in the range of 110-116 ppm. rsc.orguminho.pt The carbons of the methyl groups will appear in the aliphatic region of the spectrum, while the pyrazole ring carbons (C3, C4, and C5) will have shifts influenced by their respective substituents (methyl, amino, and cyano groups). The quaternary carbons, C3, C4, and C5, will generally show weaker signals compared to protonated carbons.
Expected ¹³C NMR Signals for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| -C≡N (Cyano) | ~110 - 116 | Characteristic signal for the nitrile carbon. |
| C4-NH₂ | ~145 - 150 | Pyrazole ring carbon attached to the amino group. |
| C5-CN | ~115 - 125 | Pyrazole ring carbon attached to the cyano group. |
| C3-CH₃ | ~130 - 140 | Pyrazole ring carbon attached to the methyl group. |
| N-CH₃ | ~30 - 40 | Methyl carbon attached to nitrogen. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.
The primary amino (-NH₂) group typically shows two distinct stretching vibrations (symmetric and asymmetric) in the 3200-3450 cm⁻¹ region. uminho.ptscispace.com The cyano (-C≡N) group exhibits a sharp and intense absorption band in the range of 2210-2250 cm⁻¹. scispace.comrsc.org Additionally, C-H stretching vibrations from the methyl groups are expected just below 3000 cm⁻¹, while C=N and C=C stretching vibrations from the pyrazole ring will appear in the 1500-1660 cm⁻¹ region. uminho.pt
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Position (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3200 - 3450 | Medium (often two bands) |
| Cyano (-C≡N) | C≡N Stretch | 2210 - 2250 | Strong, Sharp |
| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and providing insights into its structure through fragmentation analysis. libretexts.org The molecular formula of this compound is C₇H₈N₄, corresponding to a molecular weight of 148.17 g/mol .
In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 148. The fragmentation of pyrazoles often involves characteristic pathways, including the cleavage of the ring or the loss of substituents. researchgate.net Common fragmentation patterns for this molecule could include the loss of a methyl radical (M-15), loss of hydrogen cyanide (M-27) from the cyano group and a ring proton, or cleavage of the pyrazole ring itself. miamioh.edu In softer ionization techniques like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ at m/z 149 would likely be the base peak.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is essential for a complete structural characterization. mkuniversity.ac.in
While the specific crystal structure for this compound is not detailed in the provided sources, analysis of related aminocyanopyrazole derivatives reveals common structural features. researchgate.net A crystallographic study would be expected to confirm the planarity of the pyrazole ring. Furthermore, it would elucidate the intermolecular interactions in the solid state, such as hydrogen bonding between the amino group of one molecule and the nitrogen atoms of the pyrazole ring or cyano group of a neighboring molecule. researchgate.net Such interactions are crucial in governing the crystal packing and physical properties of the compound.
Advanced Spectroscopic Methods (e.g., UV-Vis Absorption Analysis)
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Aromatic and heterocyclic compounds like pyrazoles exhibit characteristic absorption bands due to π → π* transitions. nih.gov
The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the substituted pyrazole chromophore. The amino and cyano groups, acting as auxochromic and chromophoric groups respectively, will influence the position and intensity of these absorptions. For comparison, pyrazole itself has a strong absorption maximum around 203 nm. nih.gov Substituted pyrazole azo dyes exhibit maximum absorption bands in the range of 312–359 nm, which are attributed to n → π* and π → π* electronic transitions of the chromophore. nih.gov The presence of the conjugated system in the target molecule suggests it will absorb significantly in the UV region, likely with maxima shifted to longer wavelengths compared to the unsubstituted pyrazole parent.
Theoretical and Computational Investigations of 4 Amino 5 Cyano 1,3 Dimethyl Pyrazole
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in studying the molecular and electronic properties of pyrazole (B372694) derivatives. researchgate.netnih.gov DFT methods, such as those employing the B3LYP functional, are frequently used to optimize molecular geometries, predict vibrational frequencies, and analyze the electronic landscape of these compounds. rsc.orgresearchgate.netresearchgate.net These theoretical approaches offer a nuanced depiction of polar bonds and have become a standard for quantum computational studies on heterocyclic systems. researchgate.net
The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. For pyrazole derivatives, analyses such as mapping the Molecular Electrostatic Potential (MEP) and calculating Mulliken atomic charges are employed to understand the charge distribution and identify reactive sites. nih.gov The MEP surface, for instance, helps in visualizing the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Intramolecular charge transfer (ICT) is a key aspect of the electronic structure of many substituted aromatic compounds. nih.gov In molecules like 4-Amino-5-cyano-1,3-dimethyl pyrazole, the interplay between the electron-donating amino group and the electron-withdrawing cyano group can lead to significant charge delocalization. This phenomenon is often studied by analyzing the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
Table 1: Key Parameters in Electronic Structure Analysis
| Parameter | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. |
| MEP | Molecular Electrostatic Potential | Maps charge distributions, identifying sites for electrophilic and nucleophilic attack. |
| ICT | Intramolecular Charge Transfer | Describes the redistribution of electron density between donor and acceptor groups. nih.gov |
Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The analysis of frontier molecular orbitals, HOMO and LUMO, is particularly important as they govern many chemical reactions and electronic transitions. nih.gov For substituted pyrazoles, HOMO-LUMO calculations can confirm the occurrence of intramolecular charge transfer. nih.gov
Computational methods are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. DFT calculations can compute harmonic vibrational frequencies that, when appropriately scaled, show excellent agreement with experimental data. rsc.orgnih.gov This predictive power is crucial for assigning the various vibrational modes observed in experimental spectra. nih.gov
For this compound, key vibrational modes would include the stretching and bending of the amino (NH₂) group, the characteristic stretching of the cyano (C≡N) group, and the various vibrations of the pyrazole ring itself. The C≡N stretching vibration is known to be a sensitive probe of the local molecular environment. nih.gov Theoretical calculations on the related 4-amino-3,5-dimethyl pyrazole have been performed at the DFT B3LYP/6-31G level to compute its vibrational frequencies, demonstrating the utility of this approach for elucidating molecular structure. rsc.orgresearchgate.net
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Symmetric & Asymmetric Stretching | 3500 - 3300 |
| Scissoring | 1650 - 1580 | |
| Cyano (C≡N) | Stretching | 2260 - 2220 |
| Pyrazole Ring | C=C, C=N Stretching | 1600 - 1400 |
Molecular Dynamics and Simulation Studies
While quantum chemical calculations investigate static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can provide insights into conformational flexibility and the nature of interactions between a molecule and its environment, such as a solvent or a biological macromolecule. researchgate.net
For pyrazole derivatives, MD simulations have been employed to explore their binding modes with protein targets, such as in drug discovery research. researchgate.net These simulations can assess the stability of a ligand-protein complex by monitoring metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of atomic positions over the simulation period. researchgate.netnih.gov A stable RMSD for the complex indicates that it has reached equilibrium, while RMSF analysis can reveal the flexibility of different parts of the protein upon ligand binding. researchgate.net Although specific MD studies on this compound are not prominent in the literature, the methodologies applied to similar pyrazole-containing compounds demonstrate the potential of this technique to understand its dynamic interactions. researchgate.netnih.gov
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a valuable tool for elucidating chemical reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be mapped out for a given reaction. DFT calculations are frequently used to optimize the geometric configurations of intermediates and transition states. rsc.org
For instance, the synthesis mechanism of the related compound 4-amino-3,5-dimethyl pyrazole has been studied using DFT calculations in combination with in-line FT-IR spectroscopy. rsc.orgresearchgate.net In that work, the geometries of the reaction intermediates were fully optimized at the DFT B3LYP/6-31G level of theory, and the computational results were found to be in good agreement with experimental data, allowing for the deduction of a possible synthesis mechanism. rsc.orgresearchgate.net This approach could similarly be applied to understand the synthesis pathways and reactivity of this compound.
Tautomerism and Conformational Analysis Using Computational Methods
Aminopyrazoles can exist in different tautomeric forms, and computational methods are essential for determining their relative stabilities. For 4-substituted 3(5)-aminopyrazoles, ab initio calculations have been used to investigate the annular tautomeric equilibrium. researchgate.net Studies on 4-cyano-3(5)-aminopyrazoles using DFT (B3LYP/6-31G**) have shown that the 3-amino tautomer is the more favorable form for the free molecule. researchgate.net The relative stability of tautomers can be influenced by the solvent, a factor that can be modeled using approaches like the polarizable continuum model (PCM). researchgate.net
Conformational analysis, which explores the different spatial arrangements of a molecule's atoms, is also aided by computational methods. For complex pyrazole derivatives, geometry optimization of various possible conformers (e.g., cisoid vs. transoid) can be performed to identify the most energetically stable structures. mdpi.com These calculations can reveal that conformational preferences are often stabilized by intramolecular noncovalent interactions, such as hydrogen bonds. mdpi.com
Structure Activity Relationship Sar Studies and Molecular Interactions of 4 Amino 5 Cyano 1,3 Dimethyl Pyrazole Derivatives
Design Principles for Bioactive Pyrazole (B372694) Scaffolds
The pyrazole ring is considered a "privileged" structural motif in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The design of bioactive compounds based on the 4-amino-5-cyano-1,3-dimethyl pyrazole scaffold is guided by several key principles aimed at enhancing potency, selectivity, and pharmacokinetic properties.
A primary design strategy involves the diversity-oriented synthesis of polycyclic scaffolds. The functional groups of the core structure—specifically the amino and cyano moieties—serve as versatile handles for constructing fused heterocyclic systems such as pyrazolo[4,3-b]pyridines, pyrazolo[4,3-d]pyrimidines, and pyrazolo-oxadiazoles. rsc.orgrsc.org This approach allows for the exploration of a broad chemical space to identify novel compounds with desired biological activities. The introduction of various substituents on the N-aryl group of related aminocyanopyrazoles has been shown to tolerate both electron-donating and electron-withdrawing groups, leading to a library of compounds for further screening and SAR studies. rsc.org
The electronic properties and spatial arrangement of substituents are critical. For instance, the presence of the cyano group has been identified as essential for the antifungal activity in certain pyrazole derivatives. nih.gov A comparative analysis of crystal structures has shown that replacing a nitro (NO2) group with a cyano (CN) group leads to a less dense and looser crystal packing, which can influence the compound's physical properties and interactions with biological targets. mdpi.com Furthermore, the introduction of halogen substituents can amplify therapeutic effects by increasing the lipophilicity of the molecules, which facilitates their passage through biological membranes. mdpi.com The strategic 1,3-diphenyl substitution on the pyrazole ring can also attain additional hydrophobic interactions within the ATP-binding site of enzymes like cyclin-dependent kinases (CDKs). cu.edu.eg These principles guide the rational design of pyrazole derivatives with tailored biological profiles.
In Vitro Biological Activity Modulation through Structural Modification (e.g., Enzyme Inhibition, Receptor Binding)
Structural modifications to the this compound scaffold and its analogs have a profound impact on their in vitro biological activity, allowing for the modulation of enzyme inhibition and receptor binding across various therapeutic areas.
In the realm of antimicrobial agents, derivatives where the 1,3-dimethyl-4-(cyano-NNO-azoxy)pyrazol-5-yl moiety is linked to different heterocyclic rings, such as thiophene (B33073), have demonstrated significant antifungal activity. The thiophene derivative, in particular, showed noteworthy activity against resistant fungal species like Candida krusei and Candida glabrata, with MIC values of 0.25 and 0.5 μg/mL, respectively. nih.gov This highlights how modifying the substituent linked to the core pyrazole structure can enhance potency and spectrum of activity.
For neuroprotective applications, derivatives of 4,5-dihydro-1H-pyrazole have been synthesized and evaluated as neuronal nitric oxide synthase (nNOS) inhibitors. Structural comparisons revealed that compounds like 1-cyclopropanecarbonyl-3-(2-amino-5-chlorophenyl)-4,5-dihydro-1H-pyrazole and 1-cyclopropanecarbonyl-3-(2-amino-5-methoxyphenyl)-4,5-dihydro-1H-pyrazole exhibited the highest inhibitory activity, with inhibition percentages of 70% and 62%, respectively. nih.gov This demonstrates that substitutions on the phenyl ring attached to the pyrazole core are key determinants of nNOS inhibition.
In the field of oncology, pyrazole derivatives have been investigated as inhibitors of various kinases. Diphenyl-1H-pyrazole derivatives have shown promising activity against cyclin-dependent kinase 2 (CDK2), with IC50 values as low as 29.31 nM. cu.edu.eg The substitution pattern on the phenyl rings is crucial for achieving potent inhibition. Similarly, aminopyrimidinyl pyrazole analogs have been developed as polo-like kinase 1 (PLK1) inhibitors, a key regulator of mitosis, making them attractive anticancer targets. mdpi.com
The table below summarizes the modulation of biological activity through structural modifications of various pyrazole-based compounds.
| Compound Series | Structural Modification | Biological Target/Activity | Key Findings |
| Cyano-NNO-azoxy Pyrazoles | Linkage to thiophene ring | Antifungal (Candida species) | Thiophene derivative showed the highest activity (MIC = 0.25 µg/mL against C. krusei). The cyano group was essential for activity. nih.gov |
| 4,5-dihydro-1H-pyrazoles | Substitution on the C3-phenyl ring | nNOS Inhibition | 5-chloro and 5-methoxy substitutions on the 2-aminophenyl ring resulted in the highest inhibition (70% and 62%). nih.gov |
| Diphenyl-1H-pyrazoles | Varied substitutions on diphenyl rings | CDK2 Inhibition | Certain derivatives achieved potent inhibition with IC50 values down to 29.31 nM, comparable to reference inhibitors. cu.edu.eg |
| 2-Cyanoacrylates with Pyrazole | Introduction of pyrazole moiety | Herbicidal Activity | Derivatives showed significant inhibition (>80%) against Brassica juncea at 150 g/ha. nih.gov |
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. This analysis provides critical insights into the intermolecular interactions that stabilize the ligand-protein complex, guiding the rational design of more potent and selective inhibitors. For derivatives of this compound, docking studies have been instrumental in elucidating their binding modes with various biological targets.
In cancer research, docking studies of pyrazole derivatives have revealed key interactions with several protein kinases. For instance, a derivative (M76) targeting Vascular Endothelial Growth Factor Receptor (VEGFR) showed a low binding affinity score of -9.2 kcal/mol, forming a crucial hydrogen bond between its –NH group and the amino acid residue Asn923. mdpi.com Another compound (M36), targeting the C-RAF protein, exhibited a binding score of -9.7 kcal/mol and established hydrophobic contacts with residues Phe475 and Asp486. mdpi.com Similarly, docking of pyrazole analogs into the ATP binding site of CDK2 revealed interactions similar to those of known inhibitors, validating their potential as anti-proliferative agents. cu.edu.eg
Furthermore, pyrazole derivatives have been evaluated as inhibitors of 5α-reductase, an enzyme implicated in androgenetic alopecia. Docking studies showed that these compounds fit well into the active site of the enzyme, forming stabilizing interactions such as conventional hydrogen bonds, π-stacking, and van der Waals forces with key amino acid residues. rdd.edu.iq
The table below presents a summary of molecular docking studies for various pyrazole derivatives, detailing their protein targets and key interacting residues.
| Pyrazole Derivative | Protein Target | Key Interacting Residues | Binding Affinity/Score |
| Compound M76 | VEGFR | Asn923 (H-bond) | -9.2 kcal/mol |
| Compound M36 | C-RAF | Phe475, Asp486 (Hydrophobic) | -9.7 kcal/mol |
| Compound M74 | c-KIT | Thr619, Lys807 (H-bond) | -9.2 kcal/mol |
| Thiazoline Derivative 8 | PBP4 (E. coli) | ASN 308 (H-bond), SER 303 | -5.2 kcal/mol |
| Pyrazole Derivative 3a | 5α-reductase | Not specified (H-bonds, π-stacking) | -172.891 (MolDock Score) |
| 1,3-Diaryl-1H-pyrazoles | CYP51 (C. albicans) | Not specified | -8.92 to -9.81 kcal/mol |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), have been successfully applied to series of pyrazole derivatives to understand the structural requirements for their biological activity. These methods require the three-dimensional alignment of the molecules in a dataset and the determination of their "active" conformation, which can often be guided by molecular docking simulations. nih.gov
In a study on aminopyrimidinyl pyrazole analogs as PLK1 inhibitors, a hybrid 3D-QSAR model was developed by combining two different datasets. mdpi.com The most active compound from the dataset was docked into the PLK1 active site, and its pose was used as a template to align all other compounds. This receptor-based alignment provided robust CoMFA and CoMSIA models with good statistical validation, indicating their predictive power. The CoMSIA model, which combined steric, electrostatic, and hydrophobic fields, yielded a satisfactory statistical model. mdpi.com
The general process for building a 3D-QSAR model involves:
Dataset Selection: A series of compounds with a common structural scaffold and a range of biological activities (e.g., IC50 values) is chosen. mdpi.com
Molecular Modeling and Alignment: 3D structures of all compounds are generated and optimized. A crucial step is to align the molecules, often based on a common substructure or the docked pose of a highly active ligand. mdpi.comnih.gov
Descriptor Calculation: CoMFA and CoMSIA calculate steric and electrostatic fields (CoMFA), as well as hydrophobic, hydrogen bond donor, and acceptor fields (CoMSIA) around the aligned molecules. nih.gov
Statistical Analysis: The Partial Least-Squares (PLS) method is used to create a linear correlation between the calculated field values (descriptors) and the biological activities. nih.gov
Model Validation: The predictive ability of the generated QSAR model is rigorously tested using techniques such as cross-validation (leave-one-out or leave-group-out), bootstrapping, and prediction of activity for an external test set of compounds not used in model generation. mdpi.com
The graphical output of these models, in the form of contour maps, visually represents the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity, providing direct guidance for the design of new, more potent analogs. nih.gov
Mechanism of Action Studies (e.g., Molecular Targets, Biochemical Pathways)
Elucidating the mechanism of action of this compound derivatives is essential for understanding their therapeutic effects and potential side effects. These studies focus on identifying specific molecular targets and the biochemical pathways they modulate.
Several pyrazole derivatives have been identified as potent antioxidants. nih.gov Studies on specific pyrazole compounds (named 4a, 4f, and 4g) have shown that they possess significant antioxidant properties, as demonstrated by their ability to scavenge the DPPH free radical. Their mechanism involves the inhibition of Reactive Oxygen Species (ROS) production. In human platelets, these compounds were found to inhibit NADPH oxidase, a key enzyme responsible for producing superoxide (B77818) anions. nih.gov This inhibition of ROS production suggests a potential therapeutic role in conditions associated with oxidative stress, such as inflammation and cardiovascular diseases.
In the context of cancer, the mechanism of action often involves the inhibition of specific protein kinases that are crucial for cell cycle progression and proliferation. As mentioned previously, pyrazole derivatives have been designed as inhibitors of Polo-like kinase 1 (PLK1), a critical regulator of mitosis. mdpi.com By inhibiting PLK1, these compounds can disrupt cell division in cancerous cells, leading to apoptosis. Similarly, other pyrazole analogs have been shown to inhibit cyclin-dependent kinases (CDKs), such as CDK2, which are fundamental for controlling the cell cycle. cu.edu.eg Inhibition of these kinases leads to cell cycle arrest, providing a clear mechanism for their anti-proliferative activity.
Furthermore, some pyrazole compounds have been found to interfere with inflammatory signaling pathways. Feprazone, a pyrazole derivative, has been shown to prevent the activation of the toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappa-B (NF-κB) signaling pathway induced by free fatty acids in endothelial cells. researchgate.net The NF-κB pathway is a central regulator of inflammation, and its inhibition represents a key mechanism for the anti-inflammatory effects of these compounds.
The antimicrobial action of certain pyrazole derivatives has also been investigated. For example, some compounds display activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and various Candida species. nih.gov While the precise molecular target is not always fully elucidated, the mechanism is believed to involve the disruption of essential cellular processes in the microbes.
Role of 4 Amino 5 Cyano 1,3 Dimethyl Pyrazole As a Versatile Synthetic Building Block
Precursor in the Synthesis of Diverse Heterocyclic Systems
The unique arrangement of the amino and cyano functionalities in 4-Amino-5-cyano-1,3-dimethyl pyrazole (B372694) and its analogues makes it an ideal starting material for synthesizing a variety of bicyclic heterocyclic systems. The reactivity of these groups allows for the annulation (fusion) of new rings onto the pyrazole core.
One of the most common applications is in the synthesis of pyrazolo[3,4-b]pyridines . This is often achieved through a Friedländer-type annulation, which involves the condensation of an o-aminoaryl nitrile with a compound containing a reactive α-methylene group, such as a ketone. rsc.org For instance, the reaction of 4-amino-3-cyano-N-arylpyrazoles with various acetophenones in the presence of a Lewis acid like aluminum chloride leads to the formation of the corresponding pyrazolo[4,3-b]pyridine scaffold. rsc.org Similarly, α,β-unsaturated ketones can be used as reaction partners with 5-aminopyrazoles to construct the pyrazolo[3,4-b]pyridine ring system. mdpi.com A cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes also serves as an efficient method to produce these frameworks. nih.gov
Another significant class of heterocycles derived from this precursor is the pyrazolo[3,4-d]pyrimidines . These compounds are structural isosteres of purines and are of great interest in medicinal chemistry. The synthesis can be accomplished by reacting 5-amino-1-substituted-1H-pyrazole-4-carboxylates with different nitriles under acidic conditions. nih.gov Alternatively, the reaction of an aminocyanopyrazole with reagents like thiourea (B124793) can lead to diaminopyrazolo[3,4-d]pyrimidines. nih.gov The amino group of the pyrazole can also be reacted with ethyl orthoformate and then an amine, followed by a base-catalyzed intramolecular cyclization, to yield the pyrazolo[3,4-d]pyrimidine core. researchgate.net
The versatility of aminocyanopyrazoles extends to other heterocyclic systems as well. For example, they are used as building blocks for pyrazolo-oxadiazoles, demonstrating the broad utility of this scaffold in accessing diverse chemical structures through established synthetic transformations. rsc.orgnih.gov
Table 1: Synthesis of Fused Heterocycles from Aminopyrazole Precursors
| Starting Aminopyrazole | Reagent(s) | Fused Heterocycle Product | Reaction Type |
|---|---|---|---|
| 4-Amino-3-cyano-N-arylpyrazole | Acetophenone (B1666503), AlCl₃ | Pyrazolo[4,3-b]pyridine | Friedländer Annulation |
| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated Ketone, ZrCl₄ | Pyrazolo[3,4-b]pyridine | Condensation/Cyclization |
| 5-Aminopyrazole | Alkynyl Aldehyde | Pyrazolo[3,4-b]pyridine | Cascade 6-endo-dig Cyclization |
| 5-Amino-1-methyl-4-cyanopyrazole | Ethyl orthoformate, Methylamine | Pyrazolo[3,4-d]pyrimidine | Condensation/Cyclization |
| 5-Amino-pyrazole-4-carboxylate | Aromatic Nitriles | Pyrazolo[3,4-d]pyrimidin-4(5H)-one | Condensation |
| 5-Amino-1-aryl-pyrazole-4-carbonitrile | Thiourea | Diaminopyrazolo[3,4-d]pyrimidine | Cyclocondensation |
Construction of Complex Polycyclic Structures
The utility of 4-Amino-5-cyano-1,3-dimethyl pyrazole extends beyond simple bicyclic systems to the construction of more complex polycyclic and multi-heterocyclic structures. The fused heterocyclic products described in the previous section often retain reactive functional groups that can be used for subsequent annulation reactions, allowing for a stepwise approach to building molecular complexity.
For example, a synthesized pyrazolo[3,4-b]pyridine derivative can serve as an intermediate for further cyclization. Reaction of a pyrazolo[3,4-b]pyridine with malononitrile (B47326) can yield a pyrazolo[4',3':5,6]pyrido[2,3-b]pyridine, a tetracyclic system. nih.gov In another instance, interaction of an aminocyanopyrazole with cyanoacetone produces a pyrazolo[3,4-b]pyridine, which upon refluxing in formic acid, yields a tricyclic pyrazolo[4',3':5,6]pyrido[4,3-d]pyrimidine. nih.gov
The synthesis of polyfused heterocycles can also be achieved through different strategies. A 5-amino-1-aryl-3-(methylthio)-1H-pyrazole-4-carbonitrile, when treated with acetic anhydride, forms a pyrazolo[3,4-d]pyrimidine derivative. This intermediate can then be reacted with hydrazine (B178648) hydrate (B1144303) to create a hydrazino derivative, which is a versatile precursor for building further fused rings. Heterocyclization of this hydrazino intermediate with reagents like benzoyl chloride or sodium pyruvate (B1213749) can afford complex polyfused systems. nih.gov
This stepwise construction demonstrates the power of the aminocyanopyrazole core as a foundational scaffold. By leveraging the reactivity of the initial fused products, chemists can access diverse and complex polycyclic aromatic compounds, which are often explored for novel material or medicinal properties. rsc.orgnih.govnih.gov
Table 2: Examples of Polycyclic Structure Synthesis from Aminopyrazole Derivatives
| Intermediate | Reagent(s) | Final Polycyclic Product |
|---|---|---|
| Pyrazolo[3,4-b]pyridine | Malononitrile | Pyrazolo[4',3':5,6]pyrido[2,3-b]pyridine |
| Pyrazolo[3,4-b]pyridine | Formic Acid | Pyrazolo[4',3':5,6]pyrido[4,3-d]pyrimidine |
| Hydrazinopyrazolo[3,4-d]pyrimidine | Benzoyl Chloride | Triazolo[4,3-c]pyrazolo[3,4-e]pyrimidine derivative |
| Hydrazinopyrazolo[3,4-d]pyrimidine | Sodium Pyruvate | Pyridazino[4,3-e]pyrazolo[3,4-e]triazolo[4,5-b]pyrimidine derivative |
Application in Medicinal Chemistry Scaffolds Research (Excluding Clinical)
The pyrazole ring and its fused derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. This compound serves as a key starting material for the synthesis of novel molecular frameworks intended for preclinical biological evaluation.
Pyrazolo[3,4-d]pyrimidines, readily synthesized from aminopyrazoles, are particularly prominent as they are bioisosteres of adenine (B156593) and can act as kinase inhibitors. researchgate.netnih.gov Many research programs focus on synthesizing derivatives of this scaffold to target protein kinases, which are crucial in cell cycle regulation and are often dysregulated in cancers. semanticscholar.org The synthesis of new pyrazolo[3,4-d]pyrimidine derivatives is a common strategy in the search for novel antiproliferative agents. nih.gov
Beyond kinase inhibition, pyrazole-based scaffolds are explored for a variety of other therapeutic applications. For instance, novel pyrazolo[3,4-b]pyridines have been synthesized and investigated for their potential to bind to β-amyloid plaques, which are implicated in Alzheimer's disease. mdpi.com In another example, a hybrid molecule combining a pyrazolone (B3327878) (derived from 4-aminoantipyrine) and a thiadiazole moiety was synthesized and evaluated in silico as a potential anti-inflammatory agent by targeting enzymes like 5-lipoxygenase (5-LOX). mdpi.com The aminopyrazole core provides a versatile platform for applying a molecular hybrid-pharmacophore approach, where different bioactive fragments are combined to create new chemical entities with potential multi-target activity. mdpi.com
This preclinical research underscores the importance of the aminopyrazole scaffold as a foundational element in drug discovery, enabling the creation of diverse molecules for screening against various pathological conditions. mdpi.com
Development of Libraries of Novel Derivatives
The concept of "diversity-oriented synthesis" (DOS) is a powerful strategy in modern drug discovery, aiming to create collections, or libraries, of structurally diverse small molecules for high-throughput screening. The reactivity of this compound and related compounds makes them excellent building blocks for DOS. rsc.org
By reacting the aminocyanopyrazole core with a wide range of different partners, a library of novel derivatives can be rapidly generated. For example, the synthesis of 4-amino-3-cyano-N-arylpyrazoles can be achieved from a library of 16 different dicyanohydrazone precursors, which are themselves generated from various substituted anilines. rsc.org These functionalized pyrazoles can then be used in subsequent reactions to produce a diverse set of bicyclic and polycyclic scaffolds. rsc.orgnih.gov
This approach allows for the systematic exploration of the chemical space around the pyrazole core. The resulting fused heterocyclic platforms, such as pyrazolo-pyridines and pyrazolo-pyrimidines, often contain multiple reactive sites that can be used for further post-functionalization. This enables the creation of a second generation of derivatives, further increasing molecular diversity from a single core structure. nih.gov The ability to efficiently generate libraries of compounds from the aminocyanopyrazole scaffold is crucial for structure-activity relationship (SAR) studies, where the biological activity of related compounds is compared to identify key structural features responsible for their effects.
Advanced Analytical Methodologies for Research Scale Investigation
In-line Spectroscopic Monitoring of Reaction Processes (e.g., FT-IR with Independent Component Analysis)
The synthesis of 4-amino-3,5-dimethyl pyrazole (B372694) can be effectively monitored in real-time using in-line Fourier Transform Infrared (FT-IR) spectroscopy. rsc.org This process analytical technology (PAT) tool allows for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for manual sampling. rsc.orgirdg.org By immersing a fiber-optic Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra of the reacting mixture can be collected at short intervals throughout the synthesis. rsc.orgnih.gov
The complex and overlapping spectral data generated during the reaction are often challenging to interpret directly. To deconstruct this data, chemometric methods like Independent Component Analysis (ICA) are employed. rsc.org ICA is a statistical technique that separates a multivariate signal into independent, non-Gaussian signals. In the context of reaction monitoring, it can resolve the FT-IR data matrix into the concentration profiles and pure spectra of each component in the reaction mixture—reactants, intermediates, and the final product. rsc.orgsemanticscholar.org
A study on the synthesis of 4-amino-3,5-dimethyl pyrazole successfully utilized in-line FT-IR spectroscopy coupled with ICA to elucidate the reaction mechanism. rsc.org The analysis of the spectral data allowed for the identification of key intermediates and provided a clear picture of their concentration changes over time. The results obtained through this method were validated by quantum chemical calculations, confirming the reliability of the combined FT-IR and ICA approach for mechanistic studies of this specific compound. rsc.orgdocumentsdelivered.com
| Component | Key Vibrational Bands (cm⁻¹) | Significance in Reaction Monitoring |
|---|---|---|
| Reactant | Specific peaks related to starting materials | Decrease in peak intensity indicates consumption. |
| Intermediate(s) | Transient peaks appearing and then disappearing | Allows for the identification and tracking of reaction intermediates. |
| Product (4-Amino-3,5-dimethyl pyrazole) | Characteristic peaks of the final compound | Increase in peak intensity signifies product formation and reaction completion. |
Chromatographic Techniques for Purity and Reaction Monitoring (e.g., TLC, HPLC)
Chromatographic techniques are indispensable for both monitoring the progress of the reaction and assessing the purity of the final 4-Amino-5-cyano-1,3-dimethyl pyrazole product.
Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of a chemical reaction. Small aliquots of the reaction mixture are spotted onto a TLC plate at regular intervals. By observing the disappearance of the starting material spots and the appearance of the product spot (often visualized under UV light), a chemist can determine when the reaction is complete. It is also used to quickly check the purity of fractions during purification by column chromatography. For pyrazole derivatives, silica (B1680970) gel plates are commonly used. rsc.org
High-Performance Liquid Chromatography (HPLC) provides a more quantitative and precise method for both reaction monitoring and purity analysis. A specific reverse-phase (RP) HPLC method has been described for the analysis of 4-amino-3,5-dimethyl pyrazole. sielc.com This method allows for the separation of the target compound from impurities and starting materials, providing accurate data on purity and yield. The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For mass spectrometry (MS) compatible applications, the mobile phase can be adjusted, for instance, by replacing phosphoric acid with formic acid. sielc.com
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detection | UV/Vis, Mass Spectrometry (MS) |
| Application | Purity analysis, reaction monitoring, impurity isolation. |
Future Perspectives and Emerging Research Areas
Novel Synthetic Routes and Catalytic Systems
The development of efficient and sustainable synthetic methods is a cornerstone of modern chemistry. For 4-Amino-5-cyano-1,3-dimethyl pyrazole (B372694), future research will likely concentrate on moving beyond traditional multi-step procedures towards more innovative and streamlined approaches.
Key Emerging Strategies:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. rsc.org Future efforts could focus on designing a one-pot synthesis for 4-Amino-5-cyano-1,3-dimethyl pyrazole, potentially from simple, readily available starting materials.
Advanced Catalytic Systems: The exploration of novel catalysts is expected to play a pivotal role. This includes the use of metal-organic frameworks (MOFs) and nano-catalysts, which can provide high selectivity and yield under mild conditions. researchgate.netnih.govmdpi.com For instance, nano-ZnO has been demonstrated as an effective catalyst for synthesizing 1,3,5-substituted pyrazoles. nih.govmdpi.com
Photoredox and Electrocatalysis: Visible-light photoredox catalysis represents a green and powerful tool for forging new chemical bonds under mild conditions. organic-chemistry.org Its application could enable new, previously inaccessible synthetic pathways to the target pyrazole and its derivatives.
Microwave-Assisted Synthesis: Microwave activation has been shown to significantly reduce reaction times and improve yields in the synthesis of related 4-aminopyrazoles. rsc.org Optimizing microwave-assisted protocols for the specific synthesis of this compound could lead to highly efficient and scalable production methods.
| Synthetic Approach | Potential Advantages | Relevant Catalyst Types |
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. rsc.org | Metal catalysts (e.g., Rhodium, Copper), Organocatalysts. rsc.orgresearchgate.net |
| Nano-catalysis | High efficiency, recyclability, mild reaction conditions. nih.govmdpi.com | Nano-ZnO, Magnetic nanoparticles. rsc.orgnih.gov |
| Photoredox Catalysis | Green chemistry, high selectivity, mild conditions. organic-chemistry.org | Ruthenium or Iridium-based photosensitizers. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields. rsc.org | Not catalyst-dependent, but used with base catalysts (e.g., K2CO3). rsc.org |
Exploration of Undiscovered Reactivity Pathways
The unique arrangement of the amino, cyano, and pyrazole functionalities in this compound endows it with a rich and largely untapped reactive potential. Future research is expected to delve into uncovering novel transformations and utilizing the molecule as a versatile building block.
The amino and cyano groups are particularly ripe for exploration. Their proximity allows for annulation reactions, leading to the formation of fused bicyclic and polycyclic heterocyclic systems. rsc.org For example, condensation reactions with various reagents can yield pyrazolo[4,3-b]pyridines or pyrazolo[4,3-d]pyrimidines, scaffolds of significant interest in medicinal chemistry. rsc.orgresearchgate.net
Potential Areas of Exploration:
Cycloaddition Reactions: Investigating the participation of the pyrazole ring or its substituents in various cycloaddition reactions could lead to the synthesis of complex molecular architectures.
Transformations of the Cyano Group: The nitrile functionality can be hydrolyzed, reduced, or reacted with organometallic reagents to introduce a wide array of other functional groups, thus expanding the synthetic utility of the parent molecule.
Metal-Catalyzed Cross-Coupling: While the pyrazole core is electron-rich, the development of methods for C-H activation or the introduction of a leaving group would open the door to powerful cross-coupling reactions, allowing for the direct attachment of aryl, alkyl, or other fragments.
Advanced Computational Approaches for Predictive Modeling
Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, properties, and reactivity. eurasianjournals.com For this compound, advanced computational methods are set to accelerate discovery and design.
Key Computational Techniques:
Density Functional Theory (DFT): DFT calculations are widely used to predict the electronic structure, molecular geometry, vibrational frequencies, and thermodynamic properties of pyrazole derivatives. nih.govresearchgate.netnih.gov This allows researchers to understand the molecule's intrinsic reactivity, predict the most likely sites for electrophilic or nucleophilic attack, and rationalize experimental outcomes. eurasianjournals.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules. eurasianjournals.com
Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models, researchers can correlate the structural features of a series of pyrazole derivatives with their observed biological activity. nih.gov This predictive modeling approach is invaluable for rationally designing new compounds with enhanced potency or selectivity. nih.gov
These computational approaches will enable the in silico screening of virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. eurasianjournals.com
| Computational Method | Application in Pyrazole Research | Predicted Properties |
| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity. eurasianjournals.comnih.gov | Molecular geometry, electronic properties, reaction energies. researchgate.netnih.gov |
| Molecular Dynamics (MD) | Simulating molecular motion and interactions. eurasianjournals.com | Conformational stability, binding modes with targets. nih.gov |
| 3D-QSAR | Correlating structure with biological activity. nih.gov | Predictive activity (e.g., pIC50), guiding new designs. nih.gov |
Design of Next-Generation Aminocyanopyrazole Derivatives for Specific Research Applications
The aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including roles as kinase inhibitors and anticancer agents. mdpi.comnih.govresearchgate.net The core structure of this compound is an excellent starting point for the design of next-generation derivatives tailored for specific research applications.
Building upon the known biological profiles of aminopyrazoles, future design strategies will likely focus on:
Kinase Inhibitors: Many pyrazole-containing compounds are potent inhibitors of protein kinases, which are crucial targets in cancer therapy. acs.orgnih.gov By systematically modifying the substituents on the pyrazole ring and the amino group, new derivatives can be designed to target specific kinases with high selectivity.
Probes for Chemical Biology: Fluorescently tagged or biotinylated derivatives of this compound could be developed as chemical probes to study biological processes or to identify the molecular targets of bioactive compounds.
Materials Science: The rigid, planar structure and the presence of multiple nitrogen atoms make the pyrazole core an interesting building block for novel organic materials, such as organic light-emitting diodes (OLEDs) or sensors. The cyano group, in particular, can influence the electronic properties of such materials.
The design of these next-generation compounds will be heavily reliant on the integration of synthetic chemistry with the advanced computational modeling techniques described previously, facilitating a rational, structure-based design approach. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Amino-5-cyano-1,3-dimethyl pyrazole, and how can purity be maximized during synthesis?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, cyclization of hydrazine derivatives with β-ketonitriles in ethanol under reflux (6–12 hours) yields the pyrazole core. Purification involves recrystallization from ethanol-water mixtures to achieve >95% purity. Monitoring reaction progress via TLC (ethyl acetate/hexane, 3:7) is critical to minimize by-products like 5-aminopyrazole isomers . Solvent selection (e.g., DMSO for high-temperature reactions) and controlled cooling post-reflux improve yield (65–75%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR in DMSO-d6 confirm substitution patterns (e.g., methyl groups at N1/N3: δ 2.8–3.1 ppm; cyano group: δ 115–120 ppm in ) .
- FTIR : Peaks at 2200–2250 cm (C≡N stretch) and 3300–3400 cm (NH stretch) validate functional groups .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<2%) and quantify isomer ratios .
Advanced Research Questions
Q. How do substituent effects at the 4-position influence isomer ratios in pyrazole derivatives?
- Methodological Answer : Substituents like methylthio or aryl groups at the 4-position alter steric and electronic environments, shifting isomer equilibria. For instance, bulky substituents favor 1,3-dimethyl isomers due to reduced steric hindrance. Reaction conditions (e.g., acidic vs. basic catalysts) further modulate ratios. A study using glacial acetic acid as a catalyst reported a 7:3 ratio of 1,3-dimethyl vs. 1,5-dimethyl isomers . Computational modeling (DFT) can predict substituent-dependent isomer stability .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?
- Methodological Answer :
- Structural Validation : Ensure synthesized compounds are characterized by single-crystal XRD to rule out polymorphism .
- Bioassay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding assays) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Meta-Analysis : Cross-reference activity data across studies with identical substituents (e.g., 4-cyano vs. 5-amino analogs) to identify structure-activity trends .
Q. How can side reactions during pyrazole functionalization (e.g., amidation, alkylation) be minimized?
- Methodological Answer :
- By-Product Identification : Use NMR to track intermediates (e.g., formimidate derivatives in Scheme 58 of ).
- Reagent Optimization : EDCl/HOBt coupling agents reduce racemization in amidation reactions .
- Temperature Control : Maintain reactions at 0–5°C during electrophilic substitutions to prevent over-alkylation .
Q. What computational approaches are suitable for predicting the reactivity of this compound in heterocyclic systems?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the cyano group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity at C5 .
- MD Simulations : Model solvation effects in DMF or ethanol to optimize reaction trajectories for cycloaddition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
